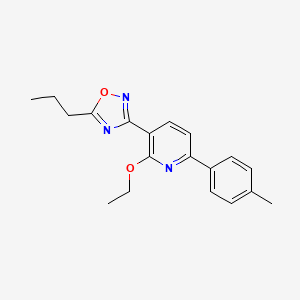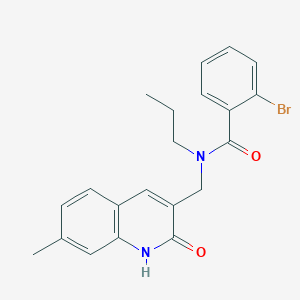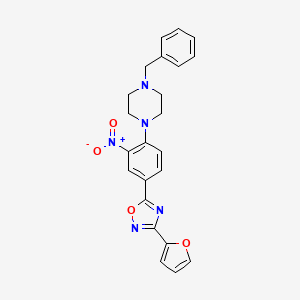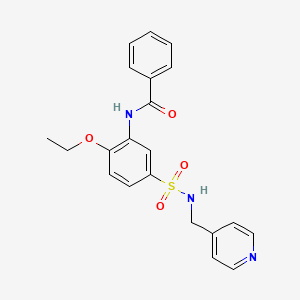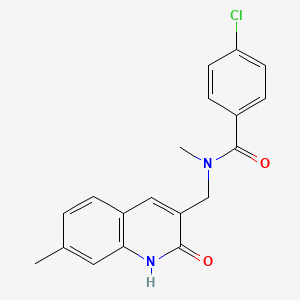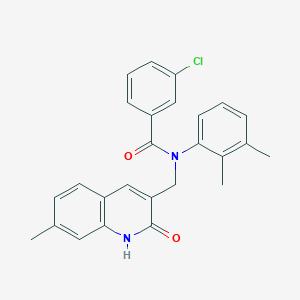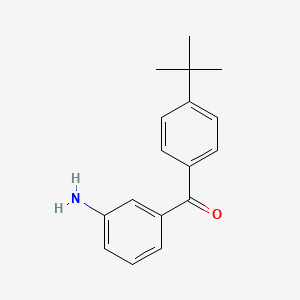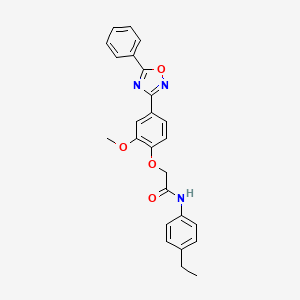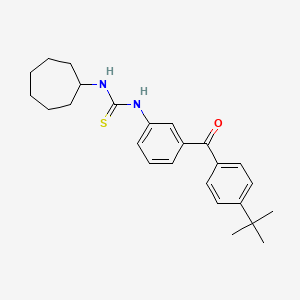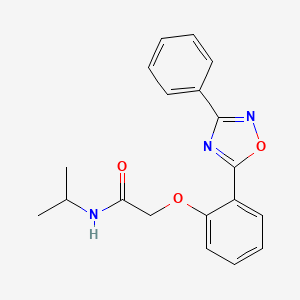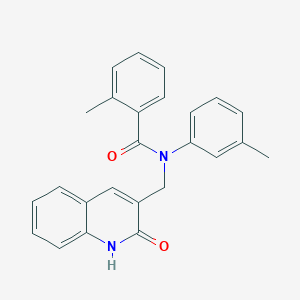
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, commonly known as HQMMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, this compound is activated and recruits other proteins to the site of damage to initiate the repair process. This compound inhibitors such as HQMMA block this repair process, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
HQMMA has been shown to induce DNA damage and cell death in cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to other DNA-damaging agents such as radiation and chemotherapy. In addition, HQMMA has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of HQMMA is its potency as a N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide inhibitor. It has been shown to be more potent than other this compound inhibitors such as olaparib and veliparib. However, HQMMA is also highly cytotoxic and can cause off-target effects. This limits its use in certain experiments and requires careful consideration of the appropriate concentration and exposure time.
Direcciones Futuras
There are several future directions for the study of HQMMA. One area of interest is the development of HQMMA derivatives with improved selectivity and reduced toxicity. Another area of interest is the investigation of HQMMA in combination with other DNA-damaging agents for the treatment of cancer. Additionally, the potential use of HQMMA in other diseases such as neurodegenerative disorders and inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, HQMMA is a potent N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of DNA repair, leading to DNA damage and cell death. However, its high cytotoxicity and off-target effects limit its use in certain experiments. Further research is needed to explore the potential of HQMMA in cancer treatment and other diseases.
Métodos De Síntesis
The synthesis of HQMMA involves the reaction of 2-methyl-N-(m-tolyl)benzamide with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and subsequent cyclization to form HQMMA. The final product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
HQMMA has been extensively studied for its potential use in cancer treatment. N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide inhibitors have shown promising results in the treatment of various cancers, particularly those with defects in DNA repair pathways such as BRCA1/2-mutated breast and ovarian cancers. HQMMA has been shown to be a potent this compound inhibitor and has demonstrated efficacy in preclinical studies.
Propiedades
IUPAC Name |
2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-7-11-21(14-17)27(25(29)22-12-5-3-9-18(22)2)16-20-15-19-10-4-6-13-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYZTIZHFCTULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

